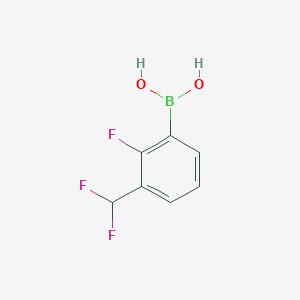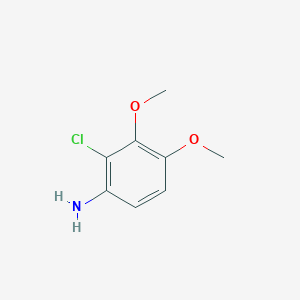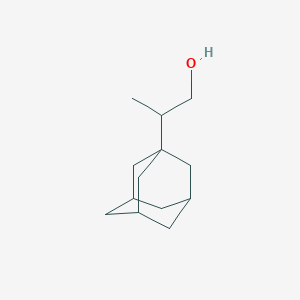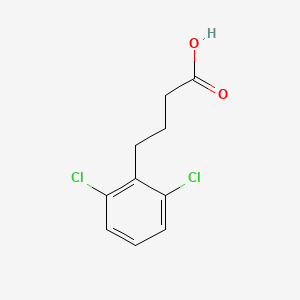
2-(4,4-Difluorocyclohexyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Difluorocyclohexyl)propanal is a chemical compound with the molecular formula C9H14F2O and a molecular weight of 176.2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorocyclohexyl)propanal typically involves the reaction of 4,4-difluorocyclohexanone with a suitable aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
化学反応の分析
Types of Reactions
2-(4,4-Difluorocyclohexyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms in the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
科学的研究の応用
2-(4,4-Difluorocyclohexyl)propanal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4,4-Difluorocyclohexyl)propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modify the structure and function of proteins and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
4,4-Difluorocyclohexanone: A precursor in the synthesis of 2-(4,4-Difluorocyclohexyl)propanal.
2-(4,4-Difluorocyclohexyl)ethanol: A related compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a difluorocyclohexyl ring and an aldehyde functional group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
特性
分子式 |
C9H14F2O |
|---|---|
分子量 |
176.20 g/mol |
IUPAC名 |
2-(4,4-difluorocyclohexyl)propanal |
InChI |
InChI=1S/C9H14F2O/c1-7(6-12)8-2-4-9(10,11)5-3-8/h6-8H,2-5H2,1H3 |
InChIキー |
KVUJWVUYSGKIPT-UHFFFAOYSA-N |
正規SMILES |
CC(C=O)C1CCC(CC1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



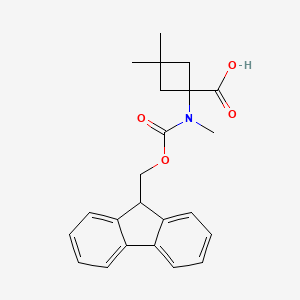
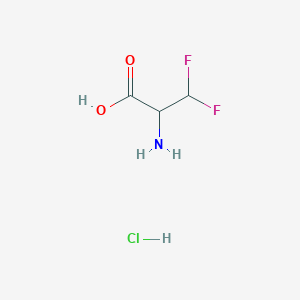
![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)
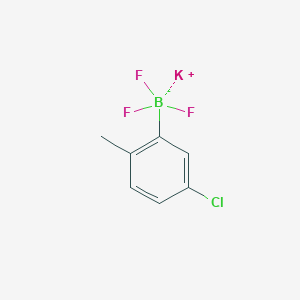


![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)
